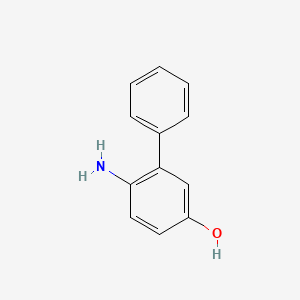

4-Amino-3-phenylphenol

Description

Historical Context and Emergence in Chemical Synthesis

The precise historical timeline for the first synthesis of 4-Amino-3-phenylphenol is not extensively documented in early chemical literature. However, its emergence can be contextualized within the broader history of aromatic chemistry, particularly the development of methods for constructing biphenyl (B1667301) systems and the functionalization of phenols and anilines. The synthesis of biphenyl derivatives has a long history, with early methods like the Wurtz-Fittig reaction and the Ullmann reaction being developed in the late 19th and early 20th centuries. nih.govrsc.org These foundational methods, though often requiring harsh conditions, paved the way for the construction of the core biphenyl structure. nih.gov

A plausible and historically consistent synthetic route to this compound involves a multi-step process. A key intermediate is 4-nitro-3-phenylphenol. One documented method for synthesizing this precursor involves the nitration of 3-phenylphenol (B1666291) using nitric acid in acetic acid. chemicalbook.com The subsequent and final step would be the reduction of the nitro group to an amine. This transformation is a classic and well-established reaction in organic chemistry, with various reagents and conditions available since the 19th century, including reduction with metals like tin or iron in an acidic medium.

The industrial production of biphenyl itself is achieved through methods like the oxidative dehydrogenation of benzene (B151609). wikipedia.org The development of more sophisticated cross-coupling reactions in the latter half of the 20th century, such as the Suzuki-Miyaura coupling, provided more efficient and versatile methods for creating the carbon-carbon bond between the two phenyl rings, which could also be applied to precursors of this compound. nih.govrsc.org

Significance of the Phenol-Amine Moiety in Organic Chemistry Research

The this compound molecule contains a phenol-amine moiety, a structural motif of considerable significance in organic chemistry research. This arrangement of a hydroxyl group and an amino group on an aromatic ring system confers a unique set of electronic and reactive properties. The hydroxyl group is a strongly activating, ortho- and para-directing group in electrophilic aromatic substitution, while the amino group is one of the most powerful activating groups. unacademy.com

This high reactivity makes the phenol-amine scaffold a valuable building block in the synthesis of a wide array of more complex molecules. The dual functionality allows for selective reactions at either the nitrogen or the oxygen atom, a challenge that has spurred the development of sophisticated catalytic systems. For instance, selective N-arylation or O-arylation of aminophenols can be achieved by carefully choosing the catalyst (e.g., copper- or palladium-based) and reaction conditions. researchgate.net

Furthermore, the phenol-amine moiety is a key component in many biologically active compounds and functional materials. Phenolic Mannich bases, for example, which are derived from the reaction of a phenol (B47542), an amine, and formaldehyde (B43269), have shown a wide range of applications in medicinal chemistry. nih.gov The ability of the phenol and amine groups to participate in hydrogen bonding and act as ligands for metal ions also makes this moiety crucial in the design of catalysts and coordination complexes. nih.govacs.org The oxidative coupling of aminophenols is another area of interest, leading to the formation of dyes and polymeric materials with interesting electronic properties. acs.orgderpharmachemica.com

Current Research Frontiers and Unaddressed Challenges Pertaining to this compound

The contemporary research landscape for this compound and related compounds is vibrant, with several key frontiers and persistent challenges.

One of the most significant challenges in working with polyfunctional aromatic compounds like this compound is achieving high selectivity in chemical transformations. libretexts.org Researchers are actively developing new catalytic methods to control:

Chemoselectivity : The ability to selectively react with either the amino or the hydroxyl group. For example, palladium-catalyzed carbonylation of aminophenols can be directed to produce either amides or esters by tuning the ligands and bases used. acs.org

Regioselectivity : The ability to functionalize a specific position on the aromatic rings. The direct functionalization of the C-H bonds of phenols is a major goal, but controlling the position of the new substituent (ortho, meta, or para) is a significant hurdle. researchgate.netrsc.org Recent advances in directed C-H functionalization are a major area of research, aiming to overcome the inherent reactivity patterns of the phenol ring. rsc.orgbritannica.com

In terms of applications, current research is exploring the use of this compound and its derivatives in several areas:

Medicinal Chemistry : The nitro precursor, 4-nitro-3-phenylphenol, has been investigated for its biological effects, suggesting that derivatives of this compound could be of interest as potential therapeutic agents. jst.go.jp The phenol-amine structure is a common feature in many bioactive molecules. nih.govmdpi.com

Materials Science : Aminophenols are used as monomers for the synthesis of polymers with specific properties. For instance, poly(p-aminophenol) has been studied for its antioxidant and antibacterial properties. derpharmachemica.com The biphenyl structure within this compound could be exploited to create polymers with enhanced thermal stability or specific liquid crystalline properties. bldpharm.comsigmaaldrich.com

A significant unaddressed challenge is the development of highly efficient, scalable, and environmentally benign synthetic routes to complex, poly-substituted biphenyls. While modern cross-coupling reactions have revolutionized the synthesis of these compounds, the need for pre-functionalized starting materials and sometimes expensive catalysts remains a limitation. nih.gov The direct, selective, and late-stage functionalization of simple biphenyl precursors is a highly sought-after goal in modern organic synthesis.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 103114-32-5 |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| Appearance | Solid (form may vary) |

| SMILES | Nc1ccc(O)cc1-c1ccccc1 |

| InChI Key | ACTPUQAHTZXJSC-UHFFFAOYSA-N |

Note: Physical properties such as melting point and boiling point are not widely reported in publicly available literature and would require experimental determination or access to specialized databases.

The following table outlines some of the historical and modern synthetic approaches relevant to the synthesis of biphenyl amine derivatives.

| Synthetic Approach | Description | Typical Reagents/Catalysts | Era of Development |

| Wurtz-Fittig Reaction | Homocoupling of aryl halides. | Sodium metal | Mid-19th Century |

| Ullmann Reaction | Copper-catalyzed homocoupling of aryl halides. | Copper powder | Early 20th Century |

| Nitration followed by Reduction | Introduction of a nitro group onto an aromatic ring, followed by its reduction to an amine. | HNO₃/H₂SO₄ then Fe/HCl or catalytic hydrogenation | 19th-20th Century |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an aryl halide. | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | Late 20th Century |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine. | Pd catalyst, phosphine (B1218219) ligand, base | Late 20th Century |

| Directed C-H Functionalization | Use of a directing group to achieve regioselective functionalization of a C-H bond. | Transition metal catalysts (e.g., Pd, Rh) | 21st Century |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

4-amino-3-phenylphenol |

InChI |

InChI=1S/C12H11NO/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8,14H,13H2 |

InChI Key |

ACTPUQAHTZXJSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 3 Phenylphenol and Its Structural Analogs

Direct Synthetic Routes to 4-Amino-3-phenylphenol

While specific, documented one-pot syntheses for this compound are not extensively detailed in readily available literature, its structure lends itself to several plausible synthetic strategies based on classic named reactions. These approaches would logically involve the formation of the crucial C-N or C-C bonds that define the molecule.

Strategies Involving Aryl Hydrazines as Precursors

Aryl hydrazines are foundational precursors in a number of powerful synthetic reactions for creating carbon-nitrogen and carbon-carbon bonds, often leading to heterocyclic systems. The most notable of these is the Fischer indole (B1671886) synthesis.

The Fischer indole synthesis is a classic reaction that produces an indole ring from a phenylhydrazine (B124118) and an enolizable ketone or aldehyde under acidic conditions. rsc.orgambeed.comwikipedia.org The mechanism begins with the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Following protonation, a -sigmatropic rearrangement occurs, leading to a diimine intermediate that cyclizes and eliminates ammonia (B1221849) to form the aromatic indole. wikipedia.org While this reaction typically forms indoles, its principles can be adapted. For instance, a synthetic approach to the natural product murrayafoline A involved the treatment of an aminophenol to create a corresponding aryl hydrazine, which then underwent a Fischer-type cyclization to yield a tetrahydrocarbazole derivative. rsc.orgresearchgate.net

Another relevant classical method is the Bischler-Möhlau indole synthesis , which forms a 2-aryl-indole by reacting an α-bromo-acetophenone with an excess of an aniline (B41778) derivative. wikipedia.org The reaction proceeds through the formation of an α-anilino ketone intermediate, which then undergoes an electrophilic cyclization to furnish the indole ring. wikipedia.org Modified versions of this reaction have been developed to proceed under milder conditions, including using microwave irradiation. wikipedia.org The synthesis of hydroxyindoles, which are structurally related to aminophenols, has been achieved using a modified Bischler reaction with m-aminophenol as a starting material. chimicatechnoacta.runih.govresearchgate.net

Although these methods traditionally yield heterocyclic products, the underlying reactivity of aryl hydrazines as nucleophiles and precursors to radical or rearrangement-prone intermediates suggests their potential utility in forming the C-N bond in structures like this compound, likely through multi-step pathways that might involve ring-opening or rearrangement of an initially formed heterocycle.

Multi-step Convergent Synthesis Pathways

For a molecule like this compound, a logical convergent approach would involve the coupling of two distinct aromatic rings. A highly effective method for this type of C-C bond formation is the Suzuki coupling reaction . This palladium-catalyzed cross-coupling reaction joins an organoboron compound (like a phenylboronic acid) with an organohalide.

A plausible, though not explicitly documented, convergent synthesis for this compound could be envisioned as follows:

Fragment 1 Preparation : Synthesis of a suitably protected and halogenated aminophenol. An example precursor could be a protected version of 3-bromo-4-aminophenol. The amino and hydroxyl groups would require protecting groups to prevent them from interfering with the coupling reaction.

Fragment 2 : Phenylboronic acid, which is commercially available.

Coupling : A Suzuki coupling reaction between the protected 3-bromo-4-aminophenol and phenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base.

Deprotection : Removal of the protecting groups from the coupled product to yield the final this compound.

This strategy is supported by known syntheses of the parent structure, 4-phenylphenol (B51918), which can be prepared via a Suzuki coupling of 4-iodophenol (B32979) and phenylboronic acid using a palladium on carbon (Pd/C) catalyst. chemicalbook.com

Synthesis of Related Amino-Phenol Scaffolds and Phenylphenol Derivatives

The synthetic methodologies for structural analogs of this compound are well-established, providing concrete examples of industrial and laboratory-scale preparations.

Approaches to 4-Aminophenol (B1666318) and its Substituted Variants (e.g., 4-amino-3-nitrophenol, 4-amino-3-methylphenol)

The synthesis of substituted 4-aminophenols often involves the introduction of functional groups onto a simpler phenol (B47542) or aniline precursor, followed by chemical transformation.

4-Amino-3-methylphenol (B1666317) is commonly synthesized from m-cresol (B1676322) in a two-step process. google.com

Nitrosation : m-Cresol is treated with a nitrosating agent, such as sodium nitrite (B80452) and hydrochloric acid, to introduce a nitroso group at the para-position relative to the hydroxyl group, yielding 4-nitroso-3-methylphenol. google.com

Reduction : The intermediate 4-nitroso-3-methylphenol is then reduced. This can be achieved through catalytic hydrogenation, which converts the nitroso group into an amino group to give the final product, 4-amino-3-methylphenol. google.com

4-Amino-3-nitrophenol synthesis provides a classic example of using protecting groups to direct the regioselectivity of a reaction. A common route starts with p-aminophenol. google.com

Acetylation : The amino group of p-aminophenol is protected by reacting it with acetic anhydride (B1165640) to form an acetamide (B32628). This prevents the amino group from being oxidized during the subsequent nitration step.

Nitration : The protected intermediate is then nitrated using nitric acid. The acetylamino and hydroxyl groups direct the incoming nitro group to the position ortho to the hydroxyl group.

Hydrolysis : The final step is the removal of the acetyl protecting group, typically via hydrolysis with a base like sodium hydroxide (B78521), to yield 4-amino-3-nitrophenol. google.com

| Target Compound | Starting Material | Key Steps | Primary Reagents | Reference |

|---|---|---|---|---|

| 4-Amino-3-methylphenol | m-Cresol | 1. Nitrosation 2. Reduction | 1. NaNO₂, HCl 2. H₂, Catalyst | google.com |

| 4-Amino-3-nitrophenol | p-Aminophenol | 1. Acetylation 2. Nitration 3. Hydrolysis | 1. Acetic Anhydride 2. HNO₃ 3. NaOH | google.com |

Derivatization from Halogenated Phenylphenol Precursors (e.g., 2-chloro-4-phenylphenol)

Halogenated phenylphenols serve as versatile intermediates for further functionalization. The halogen atom can either be replaced or can influence the position of subsequent reactions.

One method of derivatization is the Mannich reaction . 2-Chloro-4-phenylphenol can be aminomethylated by reacting it with formaldehyde (B43269) and a secondary amine (such as piperidine (B6355638) or morpholine) in ethanol. researchgate.net This reaction introduces an aminomethyl group onto the phenolic ring, typically at the ortho position to the hydroxyl group, yielding novel aminomethylated 3-chlorobiphenyl-ols. researchgate.net

A more direct route to forming aminophenols from halogenated phenols involves a two-step process via an azo-coupling intermediate. google.com This process is particularly useful for preparing various halogenated 4-aminophenols. The general steps are:

Diazotization and Azo Coupling : An aniline is converted into a diazonium salt, which is then reacted with a halogenated phenol (e.g., 3,5-difluorophenol) in the presence of a base. This forms a stable halogenated 4-(phenyldiazenyl)phenol intermediate.

Reduction : The azo group (-N=N-) of the intermediate is then reduced to an amino group. This reduction is commonly carried out using hydrogen gas with a palladium on carbon catalyst, yielding the final halogenated 4-aminophenol. google.com

Nucleophilic Aromatic Substitution in Substituted Phenols

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles, including hydroxyl groups, onto an aromatic ring. This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -SO₂R) positioned ortho or para to a good leaving group (like a halogen).

A clear example of this is the synthesis of 2-amino-4-(ethylsulfonyl)phenol. google.com The synthesis starts with 4-ethylsulfonyl-2-nitro-chlorobenzene. In this molecule, the chloro leaving group is activated by both a para-sulfonyl group and an ortho-nitro group.

Substitution : The precursor is reacted with a strong base, such as sodium hydroxide. The hydroxide ion acts as a nucleophile, attacking the carbon bearing the chlorine atom and displacing it to form 4-(ethylsulfonyl)-2-nitrophenol.

Reduction : The nitro group of the resulting phenol is then reduced, for example by catalytic hydrogenation using Raney Nickel, to afford the final product, 2-amino-4-(ethylsulfonyl)phenol. google.com

This pathway demonstrates how a hydroxyl group can be introduced via SNAr to create a phenol, which already contains the other necessary substituents for the final aminophenol target.

| Reaction Type | Precursor Example | Key Transformation | Product Class | Reference |

|---|---|---|---|---|

| Mannich Reaction | 2-Chloro-4-phenylphenol | Aminomethylation at ortho position to -OH | Aminomethylated Phenylphenols | researchgate.net |

| Azo Coupling & Reduction | Halogenated Phenol | Formation of azo dye, then reduction to amino group | Halogenated 4-Aminophenols | google.com |

| Nucleophilic Aromatic Substitution (SNAr) | 4-Ethylsulfonyl-2-nitro-chlorobenzene | Displacement of -Cl by -OH, followed by reduction of -NO₂ | Substituted Aminophenols | google.com |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its structural analogs is crucial for developing environmentally benign and sustainable chemical processes. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Key strategies include the use of electrochemical methods, advanced catalytic hydrogenation and reduction techniques, and the implementation of solvent-free or additive-based reaction conditions.

Electrochemical Synthesis Methodologies

Electrochemical synthesis offers a green alternative to conventional chemical routes by replacing hazardous reagents with electrons, thereby minimizing waste generation. The synthesis of this compound via electrochemical methods typically involves the reduction of the corresponding nitro precursor, 3-phenyl-4-nitrophenol.

The electrochemical reduction of nitrophenols is a well-studied process that can be adapted for the synthesis of this compound. The general mechanism involves the reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, which is then converted to the final amine. researchgate.net Studies on the electrochemical reduction of 4-nitrophenol (B140041) have demonstrated the effectiveness of using specific metal electrodes, such as gold and silver, which exhibit high electrocatalytic activity for this transformation while suppressing the competing hydrogen evolution reaction. mdpi.com

The efficiency of the electrochemical reduction is highly dependent on several parameters, including the electrode material, pH of the electrolyte, applied potential, and temperature. mdpi.com For instance, the electrolysis of a 5.25 mM aqueous solution of 4-nitrophenol at pH 2 on a silver electrode at -0.550 V has been shown to effectively produce 4-aminophenol. mdpi.com Similarly, on a gold electrode at the same pH, an applied potential of -0.465 V is effective. mdpi.com Acidic conditions are generally favored as they promote the clean reduction to the aminophenol. mdpi.com

A key advantage of electrochemical methods is the potential for scalable and continuous production. For example, a quasi-divided cell approach has been developed for the electrochemical chlorination of aminophenol derivatives, demonstrating the feasibility of scaling up electrochemical processes in parallel plate flow electrolysis cells. rsc.org This approach could be adapted for the reduction of 3-phenyl-4-nitrophenol, enabling a continuous and catalyst-free synthesis of this compound.

Table 1: Parameters for Electrochemical Reduction of 4-Nitrophenol

| Parameter | Value | Electrode | Reference |

| pH | 2.0 | Silver | mdpi.com |

| Applied Potential | -0.550 V | Silver | mdpi.com |

| pH | 2.0 | Gold | mdpi.com |

| Applied Potential | -0.465 V | Gold | mdpi.com |

| Medium | Basic (pH 9.1) | Stainless Steel | asianpubs.org |

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation is a cornerstone of green chemistry, offering high selectivity and atom economy in the reduction of functional groups. The synthesis of this compound is commonly achieved through the catalytic hydrogenation of 3-phenyl-4-nitrophenol. This approach aligns with green principles by utilizing catalysts to enable reactions under milder conditions and with higher efficiency, thereby reducing energy consumption and by-product formation.

A variety of catalysts have been developed for the reduction of nitrophenols, with a focus on using earth-abundant and recyclable materials. Noble metal catalysts such as palladium and platinum on carbon supports (Pd/C, Pt/C) are highly effective and widely used. google.com For instance, the hydrogenation of p-nitrophenol to p-aminophenol can be achieved with high yields using a 5% palladium on carbon catalyst in the presence of acetic acid. google.com The reaction proceeds efficiently at room temperature and relatively low hydrogen pressures (e.g., 30 p.s.i.g.). google.com

In the pursuit of even greener alternatives, significant research has been directed towards the development of catalysts based on non-noble metals. Copper nanoparticles, for example, have emerged as a cost-effective and environmentally friendly option. tandfonline.com These can be synthesized using green methods, such as reduction with plant extracts, and have shown high catalytic activity for the reduction of nitrophenols in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). tandfonline.comnih.gov The use of supported catalysts, such as copper nanoparticles on natural bentonite, further enhances their recyclability and stability. beilstein-journals.org

The reaction conditions for catalytic hydrogenation can be optimized to maximize yield and selectivity while minimizing environmental impact. Studies on the hydrogenation of related compounds, such as N-4-nitrophenyl nicotinamide, have shown that parameters like temperature, pressure, and solvent play a crucial role. rsc.org For example, using a Pd/SiO₂ catalyst, optimal conversion can be achieved at temperatures around 100°C and pressures up to 150 psig. rsc.org The choice of solvent can also influence the reaction, with polar solvents like methanol (B129727) often being employed. acs.org

Table 2: Catalytic Systems for the Reduction of Nitrophenols

| Catalyst | Support | Reducing Agent | Key Findings | Reference |

| 5% Palladium | Carbon | H₂ | High yield of p-aminophenol at room temperature. | google.com |

| Copper Nanoparticles | Lemongrass Extract (stabilizer) | NaBH₄ | Effective catalysis with an activation energy of 59.2 kJ/mol. | tandfonline.com |

| Copper Nanoparticles | Natural Bentonite | NaBH₄ | High catalytic performance in water. | beilstein-journals.org |

| Rhenium Nanoparticles | Carbon/Graphene | NaBH₄ | Pseudo first-order kinetics under microwave irradiation. | mdpi.com |

| Pd/SiO₂ | - | H₂ | Optimal conversion at ~100°C and 150 psig for N-4-nitrophenyl nicotinamide. | rsc.org |

Solvent-Free and Additive-Based Approaches

Solvent-free and additive-based synthetic methods are at the forefront of green chemistry, aiming to eliminate the use of volatile organic compounds (VOCs) and reduce waste from the source. These approaches are particularly relevant to the synthesis of this compound and its analogs, offering pathways with improved environmental profiles.

Solvent-free reactions can be facilitated by techniques such as mechanochemistry, where mechanical energy (e.g., from ball milling) is used to drive chemical reactions. This method has been successfully applied to the reduction of 4-nitrophenol. For instance, a facile, solvent-free, and one-step route for the fabrication of N-doped carbon from alginic acid and ammonium (B1175870) chloride has been reported, which serves as a metal-free catalyst for the reduction of 4-nitrophenol. researchgate.net Another example involves the use of natural bentonite-supported copper nanoparticles for the solvent-free synthesis of 1-substituted 1H-1,2,3,4-tetrazoles, demonstrating the potential of this catalyst system for other reactions, including nitrophenol reduction. beilstein-journals.org

Additive-based approaches focus on the use of small amounts of substances to control the chemo- and regioselectivity of a reaction, thus avoiding the need for protecting groups and multiple reaction steps. In the context of aminophenol chemistry, additives can play a crucial role in directing the outcome of a reaction. For example, in the palladium-catalyzed aminocarbonylation of alkynes with aminophenols, the choice of ligand and additive can selectively produce either branched or linear amides. acs.orgresearchgate.net The use of p-toluenesulfonic acid (p-TsOH) as an additive with a 1,3-bis(diphenylphosphino)propane-based palladium catalyst efficiently promotes the formation of branched α,β-unsaturated amides. researchgate.net

While direct solvent-free or additive-based methods for the synthesis of this compound are not extensively documented, the principles demonstrated in the synthesis of related compounds provide a clear roadmap. The reduction of 3-phenyl-4-nitrophenol could potentially be achieved under solvent-free conditions using a supported catalyst and a solid reducing agent in a ball mill. Similarly, the strategic use of additives could enhance the selectivity of the reduction, preventing the formation of by-products.

Table 3: Examples of Solvent-Free and Additive-Based Syntheses

| Reaction Type | Catalyst/Additive | Conditions | Application | Reference |

| Solvent-Free Reduction | N-doped Carbon | Ball-milling | Reduction of 4-nitrophenol | researchgate.net |

| Solvent-Free Synthesis | Cu NPs/Bentonite | Thermal, solvent-free | Synthesis of 1-substituted tetrazoles | beilstein-journals.org |

| Additive-Controlled Aminocarbonylation | Pd-catalyst / p-TsOH | - | Synthesis of branched α,β-unsaturated amides from aminophenols | acs.orgresearchgate.net |

| Dehydrogenative Synthesis | TEMPO / Water | 120°C, N₂ atmosphere | Synthesis of N-functionalized 2-aminophenols | nih.gov |

Reactivity and Mechanistic Investigations of 4 Amino 3 Phenylphenol

Fundamental Organic Reactions of the Aminophenol Structure

The aminophenol core of the molecule is rich in electron density, making it highly reactive towards electrophiles and providing multiple sites for nucleophilic and other characteristic reactions. libretexts.orgrsc.org

The hydroxyl (-OH) and amino (-NH2) groups are powerful ortho-, para-directing activators for electrophilic aromatic substitution. libretexts.org In 4-Amino-3-phenylphenol, the positions ortho and para to these groups are the primary sites for electrophilic attack. The hydroxyl group directs to the C2 and C6 (ortho) positions, while the para position is occupied by the amino group. The amino group directs to the C5 and C3 (ortho) positions, with the para position being occupied by the hydroxyl group. The C3 position is already substituted with a phenyl group, and the C2 position is sterically hindered by this adjacent phenyl ring. Therefore, electrophilic substitution is most likely to occur at the C5 and C6 positions.

However, the high reactivity conferred by these groups can also be a challenge, often leading to polysubstitution or oxidative decomposition under harsh reaction conditions. libretexts.orgrsc.org

Halogenation: Reactions with bromine or chlorine are expected to proceed readily without a Lewis acid catalyst, likely leading to polyhalogenated products. Controlling the stoichiometry and reaction conditions would be crucial to achieve mono-substitution. wikipedia.org Due to the high nucleophilic reactivity of phenol (B47542) and aniline (B41778) derivatives, even iodine, which is typically unreactive with many benzene (B151609) derivatives, can undergo substitution reactions. libretexts.org

Nitration: Direct nitration with nitric acid is often problematic for highly activated rings like phenols and anilines, as it can lead to significant oxidative decomposition into tarry byproducts alongside the desired nitration. libretexts.org To mitigate this, a common strategy involves first acetylating the highly activating amino group to form an acetanilide. This acetamido group is still an ortho-, para-director but is less activating, allowing for more controlled nitration. The acetyl group can be removed later by hydrolysis. libretexts.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with substrates containing an amino group. libretexts.org The basic nitrogen atom of the amino group reacts with the Lewis acid catalyst (e.g., AlCl3), forming a complex that places a positive charge on the nitrogen. This transforms the substituent into a strong deactivating group, shutting down the electrophilic substitution reaction. libretexts.org

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Predicted Major Product(s) | Remarks / Challenges |

|---|---|---|---|

| Bromination | Br₂ in a non-polar solvent | 5-Bromo-4-amino-3-phenylphenol or di/tri-brominated products | High reactivity makes it difficult to control; may lead to polysubstitution. libretexts.org |

| Nitration | Dilute HNO₃ | Mixture of nitrated products and decomposition tars | Strong potential for oxidative decomposition of the ring. libretexts.org |

| Controlled Nitration | 1. Acetic anhydride (B1165640) 2. HNO₃/H₂SO₄ 3. H₃O⁺, heat | 5-Nitro-4-amino-3-phenylphenol | Requires protection of the amino group as an acetamide (B32628) to prevent oxidation and control reactivity. libretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | No reaction | The amino group complexes with the Lewis acid catalyst, deactivating the ring. libretexts.org |

The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide anion. units.it This phenoxide is a much stronger nucleophile than the parent phenol and can participate in various substitution reactions.

Ether Formation (O-Alkylation): In the presence of a base, the resulting phenoxide can react with alkyl halides via the Williamson ether synthesis to form the corresponding ether.

Ester Formation (O-Acylation): The hydroxyl group can react with acid chlorides or anhydrides to form phenyl esters. This reaction is often catalyzed by a base like pyridine.

Photochemical Reactions: Phenolate anions are known to be potent reducing agents in their excited state upon absorbing light. units.ituni-regensburg.de This property allows them to participate in photoredox catalysis or undergo direct functionalization through single-electron transfer processes. units.it

The primary aromatic amino group is basic and nucleophilic, allowing it to undergo a range of characteristic reactions.

Amide Formation (N-Acylation): The amino group readily reacts with acyl chlorides or anhydrides to form stable amides. As mentioned previously, this reaction is frequently used as a protecting strategy to moderate the reactivity of the amino group. libretexts.org

Diazotization: A cornerstone reaction of primary aromatic amines is their reaction with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C). This process converts the amino group into a diazonium salt (-N₂⁺). Aryl diazonium salts are highly valuable synthetic intermediates that can be replaced by a wide variety of functional groups (e.g., -OH, -CN, -X, -H) through subsequent reactions (e.g., Sandmeyer reaction).

Table 2: Reactions at the Hydroxyl and Amino Functional Groups

| Functional Group | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Phenolic Hydroxyl | O-Alkylation | 1. Base (e.g., NaOH) 2. Alkyl halide (R-X) | Phenyl Ether |

| Phenolic Hydroxyl | O-Acylation | Acyl chloride (RCOCl) or Anhydride, Base | Phenyl Ester |

| Aromatic Amino | N-Acylation | Acyl chloride (RCOCl) or Anhydride | N-Aryl Amide (Acetanilide derivative) |

| Aromatic Amino | Diazotization | NaNO₂, HCl, 0-5 °C | Aryl Diazonium Salt |

Oxidation-Reduction Chemistry of this compound

The presence of two electron-donating groups, -OH and -NH2, on the same aromatic ring makes this compound particularly susceptible to oxidation. rsc.orgsolubilityofthings.com Conversely, reductive processes are central to its synthesis from common precursors.

Aminophenols are readily oxidized, often by air or mild oxidizing agents, to form colored quinone-type structures. solubilityofthings.com The oxidation mechanism of the isomeric p-aminophenol has been studied in detail and provides a likely model for this compound.

The electrochemical oxidation of p-aminophenol in non-aqueous media proceeds through a two-step, one-electron transfer process. ustc.edu.cn The initial step is the oxidation of the amino group to form a radical cation intermediate. ustc.edu.cn This intermediate can then undergo a second one-electron oxidation at a more positive potential to form a quinone-imine. ustc.edu.cn Dimerization of the radical cation intermediate can also occur. ustc.edu.cn By analogy, the oxidation of this compound is expected to first form a radical cation, which is then oxidized to the corresponding 3-phenyl-1,4-benzoquinone-imine. The presence of these conjugated, colored species explains why aminophenol solutions often darken upon exposure to air. solubilityofthings.com

While the aminophenol itself is more likely to be oxidized, reductive methods are fundamental for its synthesis. A common and industrially relevant approach to synthesizing aminophenols is the reduction of a corresponding nitro- or nitroso-aromatic compound.

For instance, a plausible synthetic route to this compound would involve the chemical or catalytic reduction of 4-nitro-3-phenylphenol.

Catalytic Hydrogenation: This method involves reacting the nitro-precursor with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum. This is a clean and efficient method for converting a nitro group to a primary amine.

Chemical Reduction: A variety of chemical reducing agents can also be employed, such as metals in acidic solution (e.g., Fe, Sn, or Zn in HCl).

A patent for the related compound 4-amino-3-methylphenol (B1666317) describes a two-step synthesis starting with m-cresol (B1676322), which is first subjected to a nitrosation reaction to form 4-nitroso-3-methylphenol. google.com This intermediate is then reduced via catalytic hydrogenation to yield the final aminophenol product. google.com A similar strategy could be envisioned starting from 3-phenylphenol (B1666291).

The oxidized quinone-imine form of this compound can, in turn, be reduced back to the aminophenol. This redox couple is often electrochemically reversible, a key feature in the voltammetric analysis of these compounds. ustc.edu.cn

Table 3: Relevant Oxidation and Reduction Reactions

| Starting Material | Reagents / Conditions | Major Product | Reaction Type |

|---|---|---|---|

| This compound | Air, mild oxidizing agents (e.g., Fe³⁺) | 3-Phenyl-1,4-benzoquinone-imine | Oxidation |

| 4-Nitro-3-phenylphenol | H₂, Pd/C catalyst | This compound | Reduction (Catalytic Hydrogenation) |

| 4-Nitroso-3-phenylphenol (by analogy) | H₂, Catalyst | This compound | Reduction (Catalytic Hydrogenation) google.com |

| 3-Phenyl-1,4-benzoquinone-imine | Mild reducing agent (e.g., NaBH₄) or electrochemical reduction | This compound | Reduction |

Photoreactivity and Photoinduced Reaction Mechanisms

The interaction of light with aminophenolic structures can initiate a cascade of complex chemical reactions. The specific arrangement of the amino, hydroxyl, and phenyl groups in this compound dictates its behavior in the excited state, influencing reaction pathways such as deamination and the formation of reactive intermediates.

Photodeamination Processes in Analogous Amino-Cresol Systems

While direct photodeamination studies on this compound are not extensively documented, research on analogous aminomethyl p-cresol (B1678582) derivatives provides significant mechanistic insights. researchgate.netacs.org The photochemical reactivity of these systems is distinct for the free amine versus their corresponding ammonium (B1175870) salts. researchgate.net Upon photoexcitation, these compounds generally exhibit low fluorescence quantum yields because the excited states readily undergo deamination reactions, leading to the formation of quinone methides (QMs). researchgate.netscispace.com

A crucial mechanistic feature is the role of Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net Theoretical studies using density functional theory (DFT) confirm that ESIPT is a prerequisite for the photodeamination reaction to occur. acs.org The process involves the transfer of the phenolic proton to the basic nitrogen atom of the amino group in the excited state. researchgate.netacs.org This transfer facilitates the subsequent cleavage of the carbon-nitrogen bond.

The efficiency of photodeamination is highly dependent on the pH of the solution, which governs the prototropic form of the molecule. researchgate.net For instance, in related systems, the most efficient deamination occurs when a monoamine is in its zwitterionic form (typically at pH 9-11) or when a diamine is in its monocationic form (pH 7-9). researchgate.netscispace.com The resulting QMs are reactive intermediates that can engage in further reactions with nucleophiles. researchgate.net

Table 1: Key Findings in Photoreactivity of Analogous Amino-Cresol Systems

| Compound Type | Key Mechanistic Step | Primary Photoproduct | Influencing Factors | Experimental Observation |

|---|---|---|---|---|

| Aminomethyl p-cresol derivatives (amines) | Excited-State Intramolecular Proton Transfer (ESIPT) | Quinone Methides (QMs) | pH, prototropic form | Low fluorescence quantum yields, transient QMs detected by laser flash photolysis. researchgate.net |

| Aminomethyl p-cresol derivatives (ammonium salts) | Deamination without prior ESIPT | Quinone Methides (QMs) | Different reactivity compared to free amines. | Formation of longer-lived QMs compared to those from the corresponding free amine. researchgate.net |

Excited State Dynamics and Reaction Pathways

Upon absorption of light, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). portlandpress.com From this state, several reaction pathways can become accessible. The molecule can relax back to the ground state via fluorescence or non-radiative decay, or it can undergo intersystem crossing to a longer-lived triplet excited state (T₁). portlandpress.comsemanticscholar.org

The excited state dynamics of aminophenols are often dominated by proton transfer reactions. semanticscholar.orgrsc.org Depending on the molecular geometry and environment, these can include:

Excited-State Intramolecular Proton Transfer (ESIPT): As seen in analogous systems, the acidic phenolic proton can be transferred to the basic amino group or even a carbon atom on an adjacent phenyl ring. researchgate.netrsc.org In studies of 2-phenylphenol, irradiation in D₂O led to deuterium (B1214612) exchange, indicating proton transfer to the phenyl ring. rsc.org

Excited-State Proton Transfer (ESPT): In protic solvents like water, proton transfer can be mediated by solvent molecules. semanticscholar.orgrsc.org This is a common pathway for phenols and aminobiphenyls where the acidic and basic sites are too far apart for direct intramolecular transfer. semanticscholar.org

Proton-Coupled Electron Transfer (PCET): This pathway, observed in meta-aminobiphenyl, involves the concerted or stepwise transfer of a proton and an electron, often leading to photoredox reactions from a triplet excited state. semanticscholar.orgrsc.org

For phenylphenol derivatives, photochemical excitation in aqueous media can lead to deprotonation of the phenol, followed by dehydration to yield highly reactive quinone methides (QMs). irb.hr The stability and lifetime of these QMs are influenced by the substitution pattern on the aromatic rings. irb.hr Given its structure, this compound could potentially follow these pathways, leading to transient reactive species.

Table 2: Potential Excited State Reaction Pathways for Aminophenolic Compounds

| Pathway | Description | Required Conditions | Observed In |

|---|---|---|---|

| ESIPT | Proton transfer between groups within the same molecule in the excited state. | Proximity of acidic (e.g., -OH) and basic (e.g., -NH2) sites. | Aminomethyl cresol, ortho-aminobiphenyl. researchgate.netrsc.org |

| ESPT | Proton transfer mediated by solvent molecules. | Protic solvent (e.g., water). | meta- and para-aminobiphenyl, various phenols. semanticscholar.orgresearchgate.net |

| PCET | Coupled transfer of a proton and an electron, often a redox process. | Can involve singlet or triplet states. | meta-aminobiphenyl. rsc.org |

| Photodehydration | Elimination of water following proton transfer. | Aqueous media, specific substituents. | Substituted phenylphenols. irb.hr |

Degradation Mechanisms in Chemical Systems (Computational and Experimental)

The degradation of this compound can proceed through various mechanisms, including fragmentation and elimination reactions, which are heavily influenced by the electronic effects of its substituent groups.

Concerted Grob Fragmentation Pathways

Grob fragmentation is a heterolytic fragmentation of an aliphatic chain into three components: an electrofuge, an unsaturated fragment, and a nucleofuge. wpmucdn.com The reaction can proceed through either a concerted or a stepwise mechanism, though the concerted pathway is often favored. wpmucdn.com

For a molecule like this compound to undergo a classic Grob fragmentation, it would first need to be transformed into a suitable substrate, for example, through reaction at the amino or hydroxyl group to create a good nucleofuge and a stable electrofuge. A variation known as aza-Grob fragmentation involves a nitrogen atom at the 3-position of a 1,5-disubstituted chain, resulting in the formation of an imine. wikipedia.org While there is no direct evidence of this compound undergoing this specific degradation, it is a plausible pathway under conditions that would convert it into a suitable open-chain intermediate. For instance, nucleophile-induced Grob-type fragmentations have been reported where amines or alcohols can initiate the fragmentation cascade. chimia.ch

Beta-Elimination Mechanisms

Beta-elimination is a common reaction in organic chemistry involving the cleavage of a sigma bond at the position beta to a pair of electrons, which forms a new pi bond as a leaving group departs. nih.gov In organometallic chemistry, β-hydride elimination is a major decomposition pathway for metal alkyls that possess a β-hydrogen and an open coordination site on the metal. libretexts.orglibretexts.org

More relevant to this compound are β-amino eliminations. These reactions are often thermodynamically favored, particularly in the presence of a metal catalyst, due to the formation of strong metal-nitrogen bonds. libretexts.org The rate of β-amine elimination can be significantly affected by substitution on the nitrogen atom; for example, N-alkylation has been shown to increase the reaction rate in certain copper complexes. rsc.org Degradation of this compound via a β-elimination pathway would likely require prior modification of the molecule to form an appropriate substrate, such as an organometallic complex, or proceed under specific catalytic conditions that promote such a mechanism.

Influence of Substituent Effects on Degradation Kinetics

The kinetics of degradation reactions are highly sensitive to the electronic properties of substituents on the aromatic ring. In this compound, the key substituents are the electron-donating amino group (-NH₂) and the phenyl group (-C₆H₅).

Amino Group (-NH₂): As a strong electron-donating group, the amino group increases the electron density of the phenol ring, making it more susceptible to electrophilic attack and oxidation. It also lowers the O−H bond dissociation energy (BDE), facilitating reactions that involve hydrogen atom abstraction from the hydroxyl group. acs.org

Phenyl Group (-C₆H₅): The phenyl substituent can act as an electron-withdrawing group via induction but can also participate in resonance stabilization. Its net effect is complex and can influence the stability of intermediates and transition states.

Hydroxyl Group (-OH): This is also a strong electron-donating group that activates the ring towards electrophilic substitution.

Computational studies on substituted phenols have quantified these effects. For example, the presence of an activating group like -NH₂ generally accelerates degradation, while deactivating groups like -NO₂ or halogens can slow it down. researchgate.net In the degradation of various phenols, the reaction rate is often correlated with the electronic properties of the substituents. acs.orgresearchgate.net Therefore, the combined electronic effects of the amino and phenyl groups in this compound are expected to make it readily susceptible to oxidative degradation pathways.

Table 3: Influence of Substituents on Phenol Reactivity and Degradation

| Substituent | Electronic Effect | Impact on Reactivity | Example Effect |

|---|---|---|---|

| -NH₂ (Amino) | Strongly electron-donating, activating | Increases susceptibility to oxidation; lowers O-H BDE. | p-aminophenol has a lower O-H BDE than phenol. acs.org |

| -OH (Hydroxyl) | Strongly electron-donating, activating | Increases electron density on the aromatic ring. | Activates the ring for electrophilic attack. |

| -NO₂ (Nitro) | Strongly electron-withdrawing, deactivating | Decreases susceptibility to oxidation; increases acidity. | p-nitrophenol is more acidic than phenol. |

| -C₆H₅ (Phenyl) | Weakly deactivating (inductive), resonance capable | Complex influence on intermediate stability. | Studied in 4-phenylphenol (B51918) systems for degradation and photoreactivity. irb.hrresearchgate.net |

Derivatives and Chemical Modifications of 4 Amino 3 Phenylphenol

Synthesis of Functionalized Derivatives of 4-Amino-3-phenylphenol

The presence of amino and hydroxyl functionalities on the biphenyl (B1667301) scaffold of this compound offers reactive sites for a variety of chemical transformations. These reactions enable the introduction of diverse functional groups, leading to the generation of novel derivatives with potentially unique chemical and physical properties.

Formation of Schiff Bases and Imines

Mannich Reaction Products and Aminomethylation

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like a phenol), formaldehyde (B43269), and a primary or secondary amine. This reaction introduces an aminomethyl group onto the aromatic ring. For phenols, this substitution typically occurs at the ortho position to the hydroxyl group due to its activating and directing effects.

In the context of this compound, the Mannich reaction would likely lead to the introduction of an aminomethyl group at the position ortho to the hydroxyl group. Research on the aminomethylation of 2-chloro-4-phenylphenol, a structurally related compound, demonstrates the feasibility of this reaction. In that case, the reaction with formaldehyde and various secondary amines in ethanol at room temperature for several days afforded novel aminomethylated derivatives in good yields. The resulting Mannich bases can be isolated as free bases or as their hydrochloride salts and are amenable to full characterization by spectroscopic methods.

Sulfonyl-Containing Derivatives

The amino group of this compound can be readily derivatized to form sulfonamides. This is typically achieved by reacting the aminophenol with a sulfonyl chloride in the presence of a base. The resulting sulfonamide linkage is a key functional group in a wide array of chemical compounds. The synthesis of sulfonamide derivatives from various amino-containing compounds is a robust and widely employed synthetic strategy.

Other Substituted Derivatives for Targeted Research Applications

The versatile reactivity of the amino and hydroxyl groups of this compound allows for the synthesis of a broad spectrum of other derivatives. For example, the hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. The amino group can undergo acylation to form amides or be used in various coupling reactions to introduce further aromatic or heterocyclic moieties. These modifications can be strategically employed to fine-tune the electronic and steric properties of the molecule for specific research applications.

Development of Libraries and Modular Synthesis Approaches

The creation of chemical libraries containing a diverse set of related compounds is a powerful tool in chemical research. For this compound, a modular or diversity-oriented synthesis approach could be employed to rapidly generate a library of derivatives. This strategy would involve utilizing the core scaffold of this compound and systematically introducing a variety of building blocks at its reactive sites.

For instance, a library of Schiff bases could be synthesized by reacting this compound with a collection of different aldehydes. Similarly, a library of Mannich bases could be generated by employing a range of secondary amines in the Mannich reaction. This modular approach allows for the systematic exploration of the chemical space around the this compound core.

Structural Elucidation of Novel this compound Derivatives

The definitive characterization of newly synthesized derivatives of this compound is crucial to confirm their chemical structures. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable tools for determining the structure of organic molecules.

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms. For derivatives of this compound, characteristic signals would be expected for the aromatic protons, as well as for protons of the newly introduced functional groups.

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the biphenyl core and in the appended functional groups would be diagnostic of the successful derivatization.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. For example, the formation of a Schiff base would be confirmed by the appearance of a characteristic imine (C=N) stretching vibration. Similarly, the formation of a sulfonamide would be indicated by the presence of characteristic S=O stretching bands.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of a compound and can also offer insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of a new derivative.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry.

Below is an illustrative data table summarizing the types of characterization data that would be collected for a hypothetical series of this compound derivatives.

| Derivative Type | Key Functional Group | Expected ¹H NMR Signals (Illustrative) | Expected IR Bands (cm⁻¹) |

| Schiff Base | Imine (C=N) | Aromatic protons, singlet for imine proton (~8-9 ppm) | ~1600-1650 (C=N stretch) |

| Mannich Base | Aminomethyl | Aromatic protons, singlet for methylene bridge (~3-4 ppm) | C-H and N-H stretches |

| Sulfonamide | Sulfonamide (SO₂NH) | Aromatic protons, N-H proton | ~1350 & ~1160 (asymmetric & symmetric SO₂ stretch) |

Regioselective Functionalization Strategies

The molecular structure of this compound features multiple reactive sites: a nucleophilic amino group (-NH₂), a phenolic hydroxyl group (-OH), and several positions on its two aromatic rings susceptible to electrophilic substitution. This complexity presents a significant challenge in achieving chemical modifications at a specific site without affecting the others. Consequently, regioselective functionalization strategies are paramount for the synthesis of well-defined derivatives. These strategies typically involve the careful selection of reagents, catalysts, and reaction conditions, or the use of protecting groups to temporarily block certain reactive sites.

Selective N-Functionalization

Modification of the amino group is a common strategy, often targeting the synthesis of amides and secondary or tertiary amines.

Selective N-Acylation: The direct acylation of aminophenols can lead to a mixture of N-acylated, O-acylated, and N,O-diacylated products. Achieving selective N-acylation requires conditions that favor the higher nucleophilicity of the amino group over the hydroxyl group. This is often accomplished by using specific acylating agents and controlling the reaction pH. For instance, reacting the aminophenol with an acylating agent like an acid chloride or anhydride (B1165640) under neutral or slightly basic conditions typically favors N-acylation. The use of mixed anhydrides, formed by reacting an organic acid with a sulfonyl chloride, has been shown to be an effective method for the selective N-acylation of amino alcohols. google.comgoogleapis.com

Selective N-Alkylation: Direct N-alkylation with alkyl halides is often problematic due to competing O-alkylation and the potential for over-alkylation to form tertiary amines and quaternary ammonium (B1175870) salts. thieme-connect.de A successful regioselective strategy involves a two-step, one-pot reaction. First, the aminophenol is condensed with an aldehyde to form a Schiff base (imine). The subsequent in-situ reduction of the imine, commonly with a reducing agent like sodium borohydride (B1222165), yields the desired N-alkylated aminophenol. researchgate.netresearchgate.netumich.edu This method is highly selective for the amino group and prevents O-alkylation.

Selective O-Functionalization

Targeting the hydroxyl group for functionalization, such as in the synthesis of ethers (O-alkylation), generally requires the amino group to be protected.

Selective O-Alkylation: To achieve selective alkylation of the phenolic hydroxyl group, the more nucleophilic amino group must first be passivated. A common strategy is the reversible protection of the amino group by forming an imine. researchgate.netresearchgate.netumich.edu For example, this compound can be reacted with benzaldehyde to protect the amino group as a N-benzylidene derivative. The hydroxyl group of the resulting Schiff base can then be alkylated using an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃). The final step involves the hydrolysis of the imine under acidic conditions to restore the free amino group, yielding the O-alkylated product. researchgate.netumich.edu

| Functionalization Target | Strategy | Reagents/Conditions | Product Type |

| Amino Group (-NH₂) (N-Functionalization) | Selective N-Alkylation | 1. Condensation with Aldehyde (R-CHO)2. In-situ reduction (e.g., NaBH₄) | N-Alkyl-4-amino-3-phenylphenol |

| Selective N-Acylation | Acylating agent (e.g., Acyl Chloride, Anhydride) in controlled pH | N-Acyl-4-amino-3-phenylphenol | |

| Hydroxyl Group (-OH) (O-Functionalization) | Selective O-Alkylation | 1. Protection of -NH₂ (e.g., with Benzaldehyde)2. Alkylation (Alkyl Halide, Base)3. Deprotection (Acid Hydrolysis) | 4-(Alkoxy)-3-phenylaniline |

Selective C-H Functionalization on Aromatic Rings

The functionalization of the aromatic C-H bonds of this compound is directed by the existing amino and hydroxyl substituents. Both groups are strongly activating and ortho-, para-directing. In the case of this compound, the positions ortho and para to the hydroxyl group and ortho to the amino group are potential sites for electrophilic substitution.

Regioselective Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine, iodine) onto the aromatic rings can be achieved through electrophilic halogenation. The positions of substitution are dictated by the powerful directing effects of the -OH and -NH₂ groups. Due to steric hindrance from the adjacent phenyl group, the position ortho to the hydroxyl group (C-2) is a likely site for substitution. Palladium-catalyzed C-H activation has emerged as a modern tool for the regioselective halogenation of complex molecules, offering precise control over the site of functionalization that might not be achievable with traditional electrophilic substitution methods. nih.govresearchgate.net The specific regioselectivity would depend on the exact reagents and catalytic system employed. nih.govnih.govresearchgate.net

Analytical Methodologies for the Characterization and Detection of 4 Amino 3 Phenylphenol

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure of 4-Amino-3-phenylphenol. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational (FTIR, FT-Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry, each offer unique insights into the compound's atomic arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct chemical shifts (δ) based on their electronic environment. The aromatic protons on the two phenyl rings would appear in the downfield region, generally between 6.5 and 8.0 ppm. The specific splitting patterns (e.g., doublet, triplet, multiplet) would depend on the coupling between adjacent protons, allowing for the assignment of each proton to its specific position on the rings. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons would resonate in the range of 110-160 ppm. Carbons directly attached to the electron-withdrawing hydroxyl and amino groups would be shifted further downfield. For instance, the carbon atom bonded to the -OH group (C-1) would be expected around 150-155 ppm, while the carbon bonded to the -NH₂ group (C-4) would appear around 140-145 ppm.

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to establish connectivity between protons and carbons, confirming the structural assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is based on typical chemical shift values for analogous compounds and predictive models, as direct experimental data is not widely published.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H₂-N- | ~3.5-4.5 (broad s) | - |

| HO- | ~8.5-9.5 (broad s) | - |

| Aromatic H | ~6.7-7.6 (m) | - |

| C-1 (C-OH) | - | ~152 |

| C-2 | - | ~116 |

| C-3 (C-Ph) | - | ~129 |

| C-4 (C-NH₂) | - | ~142 |

| C-5 | - | ~118 |

| C-6 | - | ~115 |

| C-1' (ipso) | - | ~138 |

| C-2'/C-6' | - | ~129 |

| C-3'/C-5' | - | ~128 |

| C-4' | - | ~127 |

s = singlet, m = multiplet

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and FT-Raman, probes the vibrational modes of the functional groups within this compound, offering a molecular "fingerprint." nist.gov

The FTIR spectrum is particularly useful for identifying the characteristic stretching and bending vibrations. The O-H stretching vibration of the phenolic group typically appears as a broad band in the 3200-3600 cm⁻¹ region. The N-H stretching of the primary amine group gives rise to two distinct bands in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The C-O stretching of the phenol (B47542) and the C-N stretching of the aromatic amine are expected in the 1200-1300 cm⁻¹ and 1250-1350 cm⁻¹ regions, respectively. Aromatic C=C ring stretching vibrations produce characteristic peaks in the 1450-1600 cm⁻¹ region. nist.gov

FT-Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations are often strong and sharp, providing clear structural information. The symmetric "ring breathing" mode of the substituted benzene (B151609) rings would yield a particularly intense Raman signal.

Table 2: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3600 - 3200 | Strong, Broad |

| N-H Stretch (Amine) | 3500 - 3300 | Medium (two bands) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-O Stretch | 1300 - 1200 | Strong |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

UV-Vis spectroscopy measures the electronic transitions within the molecule. The chromophore of this compound is the biphenyl (B1667301) system, which is further modified by the presence of two powerful auxochromes: the hydroxyl (-OH) and amino (-NH₂) groups. These groups have non-bonding electrons (n electrons) that can interact with the π-electron system of the aromatic rings.

The primary electronic transitions observed in this molecule are π → π* and n → π. The π → π transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically responsible for the most intense absorption bands in aromatic compounds. The presence of the -OH and -NH₂ groups causes a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted biphenyl. This is due to the resonance effect, where the lone pairs on the oxygen and nitrogen atoms delocalize into the aromatic rings, reducing the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nist.gov The spectrum would be expected to show strong absorption maxima (λmax) in the UV region, likely above 250 nm.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of this compound and for deducing its structure through fragmentation analysis. The compound has a molecular formula of C₁₂H₁₁NO and a monoisotopic mass of approximately 185.0841 g/mol . nist.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at an m/z (mass-to-charge ratio) of 185. This peak is often the base peak in aromatic compounds due to the stability of the aromatic system. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition by measuring the mass with high accuracy.

Fragmentation patterns provide structural clues. Common fragmentation pathways for phenols can involve the loss of a hydrogen atom ([M-1]⁺) or the loss of carbon monoxide ([M-28]⁺) to form a cyclopentadienyl (B1206354) cation derivative. docbrown.info Aromatic amines can undergo fragmentation through the loss of HCN ([M-27]⁺).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly useful for the selective and sensitive quantification of the compound in complex mixtures. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ (m/z 186) is generated in the first quadrupole. In the collision cell (second quadrupole), this precursor ion is fragmented, and specific product ions are monitored in the third quadrupole. This technique, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and is widely used in quantitative analysis. mdpi.com A single quadrupole mass spectrometer can be used to confirm the molecular weight of the compound, but tandem MS (like a triple quadrupole) is superior for quantitative analysis in complex samples due to its enhanced selectivity. jasco-global.com

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 186 | Protonated molecule (ESI) |

| [M]⁺˙ | 185 | Molecular ion (EI) |

| [M-CO]⁺˙ | 157 | Loss of carbon monoxide |

| [M-HCN]⁺˙ | 158 | Loss of hydrogen cyanide |

Chromatographic Separation Techniques

Chromatographic methods are essential for the isolation and quantification of this compound from reaction mixtures, environmental samples, or commercial products.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and analysis of this compound. Due to its polarity and aromatic nature, reversed-phase HPLC is the most common approach.

In a typical reversed-phase setup, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used. pom.go.id The mobile phase consists of a mixture of a polar organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component, often containing a buffer or an acid (e.g., acetic acid, formic acid, or phosphoric acid) to control the ionization state of the amino and phenolic groups and ensure sharp, symmetrical peaks. pom.go.idsielc.com

Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient separation from both more polar and less polar impurities.

Detection is typically accomplished using a UV-Vis or Photodiode Array (PDA) detector set at the absorption maximum (λmax) of the compound. A PDA detector has the added advantage of providing spectral information across a range of wavelengths, which aids in peak identification and purity assessment.

Table 4: Typical HPLC Conditions for the Analysis of Aminophenol Compounds

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) pom.go.id |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient or Isocratic (e.g., 20:80 Acetonitrile:Buffer) pom.go.id |

| Flow Rate | 0.5 - 1.0 mL/min pom.go.id |

| Column Temperature | 25 - 40 °C pom.go.id |

| Injection Volume | 5 - 20 µL |

| Detection | UV/PDA at λmax (e.g., 275 nm) sielc.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a well-established technique for the separation and analysis of volatile and thermally stable compounds. For phenols and aminophenols, direct analysis can sometimes be challenging due to their polarity, which can lead to poor peak shapes and interactions with the GC column. epa.gov Therefore, derivatization is often a necessary step to increase volatility and improve chromatographic performance. phenomenex.comjfda-online.com

A common approach for the analysis of aminophenols involves a two-step derivatization procedure. oup.comoup.com First, the amine and hydroxyl groups are acetylated using a reagent like acetic anhydride (B1165640). This is followed by a second derivatization with a fluorinated anhydride, such as trifluoroacetic anhydride (TFAA), to form N-acetylated and N-trifluoroacetylated products. oup.comoup.com These derivatives are more volatile and are highly responsive to electron capture detection (ECD), which offers excellent sensitivity. oup.comoup.com The separation of these derivatives can be achieved on capillary columns, such as an SP-2100 or a 3% OV-17 on Chromosorb W. oup.com

While a specific GC method for this compound is not extensively documented in readily available literature, the methodology applied to its isomers can be adapted. For instance, a method for the determination of aniline (B41778), 2-aminophenol, and 4-aminophenol (B1666318) has been established using a capillary GC column (HP-5) with flame ionization detection (FID). ingentaconnect.com The temperature programming and injector/detector temperatures would need to be optimized for the specific properties of this compound derivatives.

Below is a hypothetical data table illustrating typical GC conditions that could be adapted for the analysis of derivatized this compound, based on methods for similar compounds.

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of Derivatized Aminophenols

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | HP-5 (5% Ph Me Silicone), 10 m x 0.53 mm x 2.65 µm ingentaconnect.com | SP-2100 capillary oup.com |

| Carrier Gas | Nitrogen ingentaconnect.com | Helium oup.com |

| Flow Rate | 15 mL/min ingentaconnect.com | 7 psi oup.com |

| Injector Temperature | 280°C ingentaconnect.com | - |

| Oven Program | 70°C (2 min), then 10°C/min to 150°C (6 min) ingentaconnect.com | 80°C to 130°C at 30°C/min oup.com |

| Detector | Flame Ionization Detector (FID) ingentaconnect.com | Electron Capture Detector (ECD) oup.com |

| Detector Temperature | 300°C ingentaconnect.com | - |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is exceptionally useful for monitoring the progress of chemical reactions. chemistryhall.comlibretexts.orgwikipedia.org In the synthesis of this compound, TLC can be used to qualitatively track the consumption of starting materials and the formation of the product. libretexts.org This is achieved by spotting the reaction mixture alongside the starting materials on a TLC plate at different time intervals. libretexts.org The separation of the spots on the plate provides a visual indication of the reaction's progression. chemistryhall.com

For the analysis of aromatic amines by TLC, silica (B1680970) gel plates are commonly used as the stationary phase. niscpr.res.in The choice of the mobile phase is critical for achieving good separation and is dependent on the polarity of the compounds. niscpr.res.in A mixture of solvents is often used to obtain optimal resolution. Visualization of the spots for colorless compounds like many aromatic amines can be achieved by using a visualizing agent. Cinnamaldehyde (B126680) has been reported as a reagent that produces a yellow color with aromatic primary amines, allowing for their detection. researchgate.netrsc.org

The progress of a reaction can be monitored by observing the disappearance of the reactant spot and the appearance of a new product spot with a different retention factor (Rf). libretexts.org The Rf value is a measure of the distance traveled by the compound relative to the solvent front.

Table 2: General Parameters for TLC Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel G niscpr.res.in |

| Mobile Phase | A mixture of organic solvents of varying polarities (e.g., butanol, cyclohexane, toluene) niscpr.res.in |

| Sample Application | Capillary spotting of starting material, reaction mixture, and a co-spot libretexts.org |

| Development | Ascending chromatography in a sealed chamber chemistryhall.com |

| Visualization | UV light (if compounds are UV-active) or a chemical stain (e.g., cinnamaldehyde for aromatic amines) researchgate.netrsc.org |

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species. wikipedia.org It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. wikipedia.org For the analysis of aminophenols, which are amphiprotic, the pH of the background electrolyte (BGE) is a critical parameter as it determines the charge of the analytes and the magnitude of the electroosmotic flow (EOF). nih.gov

The separation of aminophenol isomers has been demonstrated using capillary zone electrophoresis (CZE). researchgate.net A borate (B1201080) buffer at a pH of 9.2 has been used to achieve separation. researchgate.net At this pH, the phenolic hydroxyl group is partially deprotonated, leading to a net negative charge on the aminophenol molecules, allowing for their separation based on differences in their charge-to-size ratios. nih.gov For the analysis of a broader range of phenolic compounds, a running buffer containing sodium dodecylsulfate (SDS) and acetonitrile can provide satisfactory separation. nih.gov

For detection, UV-Vis absorbance is commonly used, as phenolic compounds typically exhibit strong absorbance in the UV region. wikipedia.org Amperometric detection has also been successfully applied for the sensitive determination of acetaminophen (B1664979) and p-aminophenol in a miniaturized CE system. nih.gov

Table 3: Exemplary Capillary Electrophoresis Conditions for Aminophenol Separation

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Capillary | Fused-silica, 57 cm length nih.gov | Fused-silica, 8.5 cm length nih.gov |

| Background Electrolyte | 50 mM Borate buffer, pH 9.5 nih.gov | Na₂B₄O₇-KH₂PO₄ buffer, pH 7.2 nih.gov |

| Separation Voltage | 18 kV nih.gov | 2000 V nih.gov |

| Detection | UV Absorbance | Amperometric (+600 mV vs. Ag/AgCl) nih.gov |

Electrochemical Analytical Techniques

Electrochemical techniques, particularly voltammetry, offer a highly sensitive and selective approach for the determination of electroactive compounds like aminophenols. mdpi.com The analysis is based on the oxidation or reduction of the target analyte at an electrode surface at a specific potential. The resulting current is proportional to the concentration of the analyte.

For the detection of aminophenols, various modified electrodes have been developed to enhance the electrochemical signal and lower the detection limit. For instance, glassy carbon electrodes (GCEs) modified with materials like multi-walled carbon nanotubes (MWCNTs) and polyaniline (PANI), or graphene-chitosan composites have been used for the sensitive detection of 4-aminophenol. nih.gov The modification of the electrode surface can improve the electron transfer rate and increase the active surface area. nih.gov

The electrochemical behavior of aminophenols is pH-dependent, as protons are involved in their redox reactions. nih.gov Therefore, the pH of the supporting electrolyte needs to be optimized to achieve the best analytical performance. For 4-aminophenol, a pH of around 6.5 to 7.0 has been found to be optimal. nih.gov Techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV) are commonly employed. nih.gov SWV, in particular, can offer improved sensitivity and lower detection limits. nih.gov

Table 4: Performance of Modified Electrodes for 4-Aminophenol Detection

| Electrode | Linear Range (µM) | Detection Limit (µM) | Reference |

|---|---|---|---|

| LIC/MWCNT-PANI | 0.1 - 55 | 0.006 | nih.gov |

| Graphene-Chitosan/GCE | 0.2 - 550 | 0.057 | nih.gov |

| Ag-Pd@rGO/GCE | 1.0 - 300 | 0.013 | rsc.org |

Derivatization Strategies for Enhanced Analytical Sensitivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. jfda-online.comhta-it.com For this compound, derivatization can be employed to enhance its performance in various analytical techniques.

In Gas Chromatography , derivatization is crucial to increase the volatility and thermal stability of the analyte. phenomenex.com The active hydrogens of the amino and hydroxyl groups can be replaced with non-polar groups. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS), is a common method for derivatizing phenols and amines. sigmaaldrich.com Acylation with reagents like acetic anhydride or trifluoroacetic anhydride is another effective strategy that produces derivatives suitable for GC analysis with sensitive detectors like ECD. jfda-online.comoup.comoup.com